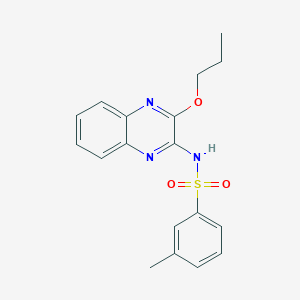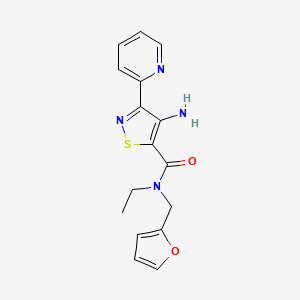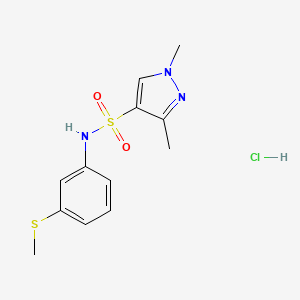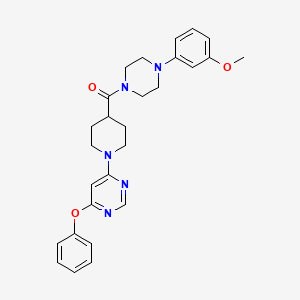
(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone” is a chemical compound with the molecular formula C27H31N5O3. Its average mass is 473.567 Da and its monoisotopic mass is 473.242676 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the retrieved sources. The compound’s molecular formula, average mass, and monoisotopic mass are known .Aplicaciones Científicas De Investigación
Antiproliferative Properties and Tubulin Polymerization Inhibition
A series of compounds, including derivatives of the specified chemical structure, were evaluated for their antiproliferative properties against cancer cell lines. Notably, analogues exhibited potent inhibition of tubulin polymerization and induced G2/M phase cell cycle arrest in tumor cells, demonstrating significant potential as novel cancer therapeutics. These findings underscore the chemical's role in developing potent tubulin polymerization inhibitors, highlighting its application in cancer research (Prinz et al., 2017).
Antimicrobial Activity
Another research study focused on synthesizing new pyridine derivatives, including those related to the specified chemical structure, to evaluate their antimicrobial activity. The study demonstrated variable and modest activity against bacterial and fungal strains, indicating the compound's potential application in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Electrochemical Synthesis and Antioxidative Properties
Research into the electrochemical synthesis of novel benzoxazine derivatives starting from related chemical structures showcased the versatility of these compounds in synthesizing new molecules with potential antioxidative properties. This indicates the compound's application in developing agents targeting oxidative stress-related conditions (Largeron & Fleury, 1998).
Antagonistic Activity on GPR7
A study on the synthesis and evaluation of small molecule antagonists for G protein-coupled receptor NPBWR1 (GPR7) involved derivatives of the specified chemical structure. This research indicates the compound's relevance in neuroscience, particularly in understanding and manipulating GPR7 receptor interactions (Romero et al., 2012).
Coordination Chemistry and Structural Characterization
The compound's utility extends into coordination chemistry, where derivatives were used to study the coordination behavior towards rhenium, revealing insights into the structural characterization of novel Re(I) compounds. This research highlights the compound's application in inorganic chemistry and materials science (Correia et al., 2001).
Mecanismo De Acción
Target of Action
The compound contains a piperazine ring, which is a common feature in many biologically active compounds. Piperazines are often used in drug discovery and can interact with a variety of targets, including G protein-coupled receptors .
Mode of Action
The exact mode of action would depend on the specific target of the compound. For example, if the target is a G protein-coupled receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
The affected pathways would also depend on the specific target. For example, if the target is a G protein-coupled receptor, the compound could affect signaling pathways related to this type of receptor .
Pharmacokinetics
The compound contains a methoxyphenyl group and a pyrimidinyl group, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. Without specific studies, it’s hard to predict the exact pharmacokinetic properties .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action. For example, if the compound acts as an antagonist at a G protein-coupled receptor, it could prevent the receptor from activating its downstream signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3/c1-34-24-9-5-6-22(18-24)30-14-16-32(17-15-30)27(33)21-10-12-31(13-11-21)25-19-26(29-20-28-25)35-23-7-3-2-4-8-23/h2-9,18-21H,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFAHLQSRCHKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzo[b,e][1,4]dioxin-2,3,7,8-tetramine, hydrochloride (1:4)](/img/structure/B2973853.png)
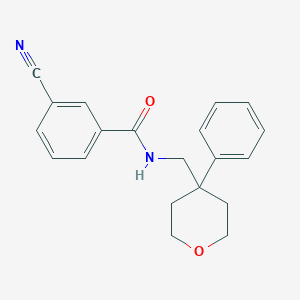
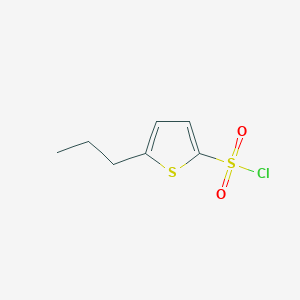
![tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2973858.png)
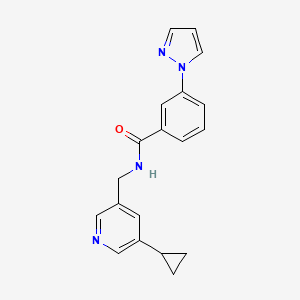
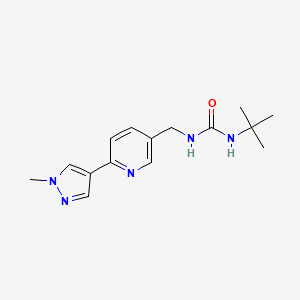
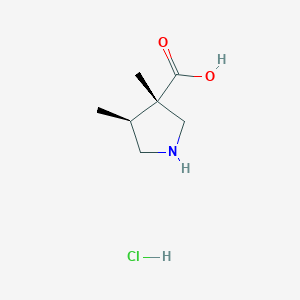
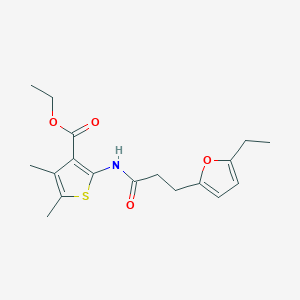
![N-(5-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2973870.png)
![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2973872.png)
